molecular formula C20H17N3OS B2945096 N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 433325-55-4

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2945096
CAS No.: 433325-55-4
M. Wt: 347.44
InChI Key: NUYOVZCMQHVYQX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and an ethoxyphenyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the construction of the thienopyrimidine core followed by the introduction of the phenyl and ethoxyphenyl substituents. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with phenyl and ethoxyphenyl amines in the presence of a base such as N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms in the intermediate stages of its synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-2-24-16-10-8-15(9-11-16)23-19-18-17(14-6-4-3-5-7-14)12-25-20(18)22-13-21-19/h3-13H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOVZCMQHVYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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